Cas no 543-71-5 (1,3-thiazinane)

1,3-thiazinane 化学的及び物理的性質

名前と識別子

-

- 1,3-thiazinane

- Tetrahydro-1,3-thiazine

- AKOS006372933

- BRN 0102526

- EN300-102254

- 1,3-Thiazane

- 4-27-00-00014 (Beilstein Handbook Reference)

- DTXSID90202657

- CS-0355922

- SCHEMBL346913

- 2H-1,3-Thiazine, tetrahydro-

- Penthiazole

- Tetrahydro-2H-1,3-thiazine

- 543-71-5

-

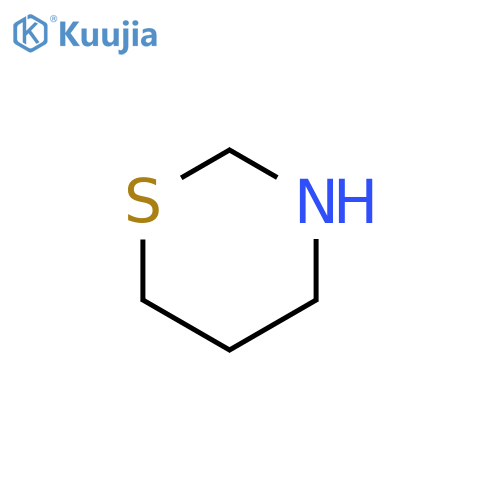

- インチ: InChI=1S/C4H9NS/c1-2-5-4-6-3-1/h5H,1-4H2

- InChIKey: HOQOADCYROWGQA-UHFFFAOYSA-N

- ほほえんだ: C1CNCSC1

計算された属性

- せいみつぶんしりょう: 103.04567

- どういたいしつりょう: 103.046

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 38.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.012

- ふってん: 185.5°C at 760 mmHg

- フラッシュポイント: 66°C

- 屈折率: 1.499

- PSA: 12.03

1,3-thiazinane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-102254-0.5g |

1,3-thiazinane |

543-71-5 | 95% | 0.5g |

$636.0 | 2023-10-28 | |

| Enamine | EN300-102254-0.25g |

1,3-thiazinane |

543-71-5 | 95% | 0.25g |

$403.0 | 2023-10-28 | |

| Enamine | EN300-102254-2.5g |

1,3-thiazinane |

543-71-5 | 95% | 2.5g |

$1594.0 | 2023-10-28 | |

| Enamine | EN300-102254-5g |

1,3-thiazinane |

543-71-5 | 95% | 5g |

$2360.0 | 2023-10-28 | |

| Enamine | EN300-102254-1g |

1,3-thiazinane |

543-71-5 | 95% | 1g |

$813.0 | 2023-10-28 | |

| Enamine | EN300-102254-0.05g |

1,3-thiazinane |

543-71-5 | 95% | 0.05g |

$188.0 | 2023-10-28 | |

| Enamine | EN300-102254-1.0g |

1,3-thiazinane |

543-71-5 | 1g |

$813.0 | 2023-06-10 | ||

| Enamine | EN300-102254-10g |

1,3-thiazinane |

543-71-5 | 95% | 10g |

$3500.0 | 2023-10-28 | |

| Enamine | EN300-102254-5.0g |

1,3-thiazinane |

543-71-5 | 5g |

$2360.0 | 2023-06-10 | ||

| Enamine | EN300-102254-10.0g |

1,3-thiazinane |

543-71-5 | 10g |

$3500.0 | 2023-06-10 |

1,3-thiazinane 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

1,3-thiazinaneに関する追加情報

Professional Introduction to Compound with CAS No. 543-71-5 and Product Name: 1,3-thiazinane

The compound with the CAS number 543-71-5 is a well-studied chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure, characterized by a 1,3-thiazinane core, presents a unique framework that has been explored for various biological activities. This introduction aims to provide a comprehensive overview of the compound, its derivatives, and the latest research findings that highlight its potential applications.

1,3-Thiazinane is a heterocyclic compound that belongs to the thiazine family, which is known for its diverse pharmacological properties. The presence of sulfur and nitrogen atoms in its ring system imparts distinct electronic and steric properties, making it a versatile scaffold for drug design. The compound’s ability to interact with biological targets such as enzymes and receptors has been a focal point for researchers seeking novel therapeutic agents.

Recent studies have demonstrated the significance of 1,3-thiazinane derivatives in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, modifications to the ring system have led to the development of compounds with enhanced binding affinity and selectivity. These advancements underscore the importance of 1,3-thiazinane as a pharmacophore in modern drug discovery.

In the realm of medicinal chemistry, the synthesis of 1,3-thiazinane derivatives has been optimized through various methodologies, including cyclization reactions and functional group transformations. These synthetic approaches have enabled the production of libraries of compounds for high-throughput screening (HTS) campaigns. The results from these screens have identified several promising candidates that exhibit inhibitory activity against key disease-related targets.

One notable area of research involves the exploration of 1,3-thiazinane-based compounds as potential anticancer agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting critical signaling pathways. Additionally, their ability to inhibit specific enzymes has been linked to reduced tumor growth and metastasis. These findings highlight the therapeutic potential of this class of compounds in oncology.

The pharmacokinetic properties of 1,3-thiazinane derivatives have also been extensively investigated. Researchers have focused on improving oral bioavailability and reducing metabolic clearance through structural modifications. Techniques such as computational modeling and molecular dynamics simulations have played a crucial role in rationalizing these design strategies.

Another exciting application of 1,3-thiazinane lies in its use as a scaffold for developing antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has spurred interest in novel chemical entities that can overcome existing resistance mechanisms. Preliminary studies suggest that certain 1,3-thiazinane derivatives exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication.

The role of 1,3-thiazinane in addressing neurodegenerative disorders is another emerging area of interest. Research indicates that derivatives of this compound can modulate neurotransmitter systems implicated in conditions such as Alzheimer’s disease and Parkinson’s disease. By targeting specific pathological mechanisms, these compounds hold promise for developing effective treatments for these debilitating conditions.

Environmental applications of 1,3-thiazinane have also been explored. Certain derivatives have demonstrated efficacy as corrosion inhibitors and metal chelating agents. These properties make them valuable in industrial processes where metal degradation poses significant challenges.

In conclusion, the compound with CAS No. 543-71-5 and its derivatives based on the 1,3-thiazinane core represent a rich area of research with diverse applications across pharmaceuticals, materials science, and environmental chemistry. The continued investigation into this class of compounds promises to yield novel insights and therapeutic solutions to pressing global challenges.

543-71-5 (1,3-thiazinane) 関連製品

- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 2002-24-6(2-Aminoethan-1-ol hydrochloride)

- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)

- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)

- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)

- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)